7-(4-methoxyphenyl)-5-methyl-2-phenyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-METHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing nitrogen atoms, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through a multi-step process involving the formation of the triazolo[1,5-a]pyrimidine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[1,5-a]pyridine scaffold . The reaction conditions typically include the use of a catalyst-free and additive-free environment, making it an eco-friendly approach.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up to industrial levels, providing a rapid and efficient method for producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(4-METHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It is used in studies related to cell cycle regulation and apoptosis induction.
Pharmaceutical Development: The compound serves as a lead structure for developing new therapeutic agents with improved efficacy and safety profiles.
Material Science: It has applications in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The inhibition of CDK2 disrupts the phosphorylation of key proteins involved in cell cycle progression, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and applications in cancer treatment.
1,2,4-Triazolo[1,5-c]pyrimidine: Known for its potential as a kinase inhibitor and its use in medicinal chemistry.
Uniqueness
7-(4-METHOXYPHENYL)-5-METHYL-2-PHENYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyridin-3-yl group, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C25H22N6O2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-2-phenyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H22N6O2/c1-16-21(24(32)28-19-9-6-14-26-15-19)22(17-10-12-20(33-2)13-11-17)31-25(27-16)29-23(30-31)18-7-4-3-5-8-18/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30) |
InChI Key |
YYQUOECUISRZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5 |
Origin of Product |
United States |
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